molecular formula C15H10Cl2N2S B11766659 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline

3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline

Katalognummer: B11766659
Molekulargewicht: 321.2 g/mol
InChI-Schlüssel: WUBGZYDJPUCHPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the 2,4-dichlorophenyl group in this compound enhances its biological activity, making it a subject of interest in medicinal chemistry research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with aniline in the presence of a base. The reaction proceeds through the formation of a thiourea intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and various derivatives depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antitumor and anti-inflammatory effects.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products

Wirkmechanismus

The mechanism of action of 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. Its ability to interact with multiple molecular targets and pathways distinguishes it from other thiazole derivatives .

Eigenschaften

Molekularformel

C15H10Cl2N2S

Molekulargewicht

321.2 g/mol

IUPAC-Name

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C15H10Cl2N2S/c16-10-4-5-12(13(17)7-10)14-8-20-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2

InChI-Schlüssel

WUBGZYDJPUCHPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.